molecular formula C55H83NO21 B1666147 Avenacin A 1 CAS No. 90547-90-3

Avenacin A 1

Cat. No. B1666147
CAS RN: 90547-90-3
M. Wt: 1094.2 g/mol
InChI Key: SYXUBXTYGFJFEH-XKAKYSBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avenacin A 1 is a biochemical.

Scientific Research Applications

Membrane-Permeabilizing Effects

Avenacin A-1, found in oat plants, exhibits membrane-permeabilizing properties by reorganizing bilayer cholesterol in lipid membranes. The intact sugar moiety of avenacin A-1 is crucial for this activity, influencing the permeability and lateral diffusion within the lipid bilayers (Armah et al., 1999).

Role in Root Development and Pathogen Resistance

Avenacin A-1 plays a significant role in root development and defense against soil pathogens in oats. Mutations in the genes responsible for avenacin synthesis, such as Sad3 and Sad4, can lead to stunted root growth and make oats susceptible to fungal pathogens (Mylona et al., 2008).

Antimicrobial Properties Against Fungal Pathogens

Avenacin A-1 possesses strong antimicrobial properties, particularly against soil-borne fungal pathogens of cereals. It accumulates in oat roots, contributing to resistance against various fungi, as demonstrated in in vitro studies (Türk et al., 2005).

Genetic and Biosynthetic Pathways

Avenacin A-1 biosynthesis involves a gene cluster encoding for enzymes required in its synthesis, such as triterpene acylation. This gene cluster's modularity and organization offer insights into the subcellular organization of triterpenoid biosynthesis in plants (Mugford et al., 2013).

Influence on Root Fungal Communities

Avenacin A-1 influences the development of fungal communities within oat roots. Most fungi isolated from oat roots are resistant to avenacin A-1, and the compound's presence may impact the fungal biodiversity in and around oat roots (Carter et al., 1999).

Implications for Crop Disease Resistance

The presence or absence of avenacin A-1 in certain oat species correlates with susceptibility to fungal infections. Species lacking avenacin A-1, like Avena longiglumis, are more prone to fungal attacks, highlighting its role in disease resistance (Osbourn et al., 1994).

properties

CAS RN

90547-90-3

Product Name

Avenacin A 1

Molecular Formula

C55H83NO21

Molecular Weight

1094.2 g/mol

IUPAC Name

[21-formyl-17-hydroxy-9-[4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-10-(hydroxymethyl)-6,10,14,15,18,21-hexamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C55H83NO21/c1-49(23-59)17-32-51(3,19-36(49)74-45(69)25-10-8-9-11-26(25)56-7)33(61)18-54(6)53(5)15-12-30-50(2,31(53)16-35-55(32,54)77-35)14-13-34(52(30,4)24-60)75-48-44(76-47-43(68)41(66)38(63)28(21-58)72-47)39(64)29(22-70-48)73-46-42(67)40(65)37(62)27(20-57)71-46/h8-11,23,27-44,46-48,56-58,60-68H,12-22,24H2,1-7H3

InChI Key

SYXUBXTYGFJFEH-XKAKYSBSSA-N

SMILES

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

avenacin A 1
avenacin A-1

Origin of Product

United States

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